molecular formula C14H20BrNO3 B8585948 1-[(8-Bromooctyl)oxy]-4-nitrobenzene CAS No. 88138-53-8

1-[(8-Bromooctyl)oxy]-4-nitrobenzene

Cat. No.: B8585948
CAS No.: 88138-53-8
M. Wt: 330.22 g/mol
InChI Key: LZLYKMANGJCWHY-UHFFFAOYSA-N
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Description

1-[(8-Bromooctyl)oxy]-4-nitrobenzene is a nitroaromatic compound featuring an 8-bromooctyl ether chain attached to a nitro-substituted benzene ring. This structure combines the electron-withdrawing nitro group with a long alkyl bromide chain, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. Its extended bromoalkyl chain enhances lipophilicity and influences reactivity in nucleophilic substitutions, distinguishing it from shorter-chain analogs.

Properties

CAS No.

88138-53-8

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

1-(8-bromooctoxy)-4-nitrobenzene

InChI

InChI=1S/C14H20BrNO3/c15-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)16(17)18/h7-10H,1-6,11-12H2

InChI Key

LZLYKMANGJCWHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Chain Length and Reactivity

The length of the bromoalkyl chain significantly impacts physical and chemical properties:

Compound Name Chain Length Molecular Formula Key Reactivity/Application Reference
1-[(8-Bromooctyl)oxy]-4-nitrobenzene C8Br C₁₄H₂₀BrNO₃ Cross-coupling; polymer precursors
1-(4-Bromobutoxy)-4-nitrobenzene C4Br C₁₀H₁₂BrNO₃ Intermediate for shorter-chain modifications
1-(2-Bromoethyl)-4-nitrobenzene C2Br C₈H₈BrNO₂ Sulfonate synthesis (e.g., Step-2 in )
  • Key Insight: Longer chains (e.g., C8Br) increase molecular weight and hydrophobicity, which can enhance solubility in non-polar solvents and modify reaction kinetics in nucleophilic substitutions compared to C2Br or C4Br analogs .

Functional Group Variations

The nitro group’s position and additional substituents alter electronic properties and applications:

Compound Name Substituents Key Feature Application Reference
This compound -O-(CH₂)₈Br, -NO₂ (para) Electron-withdrawing nitro group Polymer and liquid crystal synthesis
1-(4-Isothiocyanatophenoxy)-4-nitrobenzene (Nitroscanate) -O-Ph-NCS, -NO₂ (para) Isothiocyanate group Anthelmintic drug
1-(Bromomethyl)-2-methoxy-4-nitrobenzene -CH₂Br, -OCH₃, -NO₂ (para) Methoxy as electron-donating group Pharmaceutical intermediates
  • Key Insight : The para-nitro group stabilizes negative charge density, facilitating electrophilic substitutions. Methoxy groups (e.g., in ) introduce steric hindrance and electron donation, reducing reactivity compared to purely electron-withdrawing substituents .

Spectral and Structural Data

NMR spectral shifts reflect substituent effects:

Compound Name ¹H NMR Shifts (Key Signals) ¹³C NMR Shifts (Key Signals) Reference
1-Nitro-4-phenoxybenzene δ 8.20 (d, Ar-NO₂), δ 7.00 (m, Ar-O) δ 155.1 (C-O), δ 148.2 (C-NO₂)
1-(Bromomethyl)-2-methoxy-4-nitrobenzene δ 4.85 (s, CH₂Br), δ 3.95 (s, OCH₃) δ 62.1 (CH₂Br), δ 56.3 (OCH₃)
  • Key Insight : The nitro group in para position deshields adjacent protons (δ 8.20 in ), while bromoalkyl chains (e.g., CH₂Br at δ 4.85 in ) show distinct splitting patterns due to coupling with adjacent protons.

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